molecular formula C11H21N B176667 4-Cyclohexylpiperidine CAS No. 14446-73-2

4-Cyclohexylpiperidine

Cat. No.: B176667
CAS No.: 14446-73-2
M. Wt: 167.29 g/mol
InChI Key: HQSCLNJCVFZWCW-UHFFFAOYSA-N
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Description

4-Cyclohexylpiperidine is an organic compound with the molecular formula C11H21N. It is a derivative of piperidine, where a cyclohexyl group is attached to the fourth position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-cyclohexylpyridine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure of hydrogen gas .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 4-cyclohexylpyridine using a continuous flow reactor. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclohexylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclohexylpiperidine involves its interaction with various molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexylpiperidine is unique due to its combined structural features of both cyclohexyl and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-cyclohexylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCLNJCVFZWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329829
Record name 4-cyclohexylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-73-2
Record name 4-Cyclohexylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14446-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyclohexylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-phenylpyridine hydrochloride (4.50 g, 29.0 mmol, 1.00 equiv) in denatured EtOH (100 mL, 5% isopropanol) was stirred at 110-120° C. in the presence of 10% Pd on activated carbon (4.50 g, Aldrich) and hydrogen at 440 psi for 24 hours. The catalyst was filtered out by use of Celite and washed with CH2Cl2 (100 mL) and MeOH (150 mL). The filtrate was concentrated to give 5.32 g (90%) of white solid, which was characterized spectroscopically as 4-cyclohexylpiperidine hydrochloride. This white solid was taken up in water (150 mL), which was basified to pH 10 by addition of 1N NaOH and extracted with CH2Cl2 (3×200 mL). The combined organic solutions were dried over MgSO4 and concentrated to afford 4.27 g of white solid (88%), which was characterized spectroscopically.
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylpiperidine
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4-Cyclohexylpiperidine
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4-Cyclohexylpiperidine
Reactant of Route 4
4-Cyclohexylpiperidine
Reactant of Route 5
4-Cyclohexylpiperidine
Reactant of Route 6
4-Cyclohexylpiperidine
Customer
Q & A

Q1: How does the presence of a 4-cyclohexylpiperidine moiety within a larger molecule influence its interaction with cytochrome P450 enzymes, specifically CYP3A4?

A: The provided research highlights the importance of structural features in predicting potential drug-drug interactions mediated by cytochrome P450 enzymes . While the study focuses on a melanocortin-4 receptor agonist containing a this compound moiety, it doesn't directly assess the isolated impact of this specific group on CYP3A4 interaction. The research emphasizes that the formation of a nitroso intermediate from the tetrahydronaphthalene group in the studied compound led to time-dependent inhibition of CYP3A4.

Q2: Can the continuous-flow hydrogenation process described in the first study be applied to the synthesis of this compound, and what advantages would it offer?

A: The first study describes an efficient continuous-flow hydrogenation process for synthesizing arylpiperidines from arylpyridines, using 4-phenylpiperidine as a model product . While the study doesn't directly apply this process to synthesize this compound, the underlying principle could potentially be adapted.

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